molecular formula C20H18FN5O2 B10925833 6-(4-fluorophenyl)-3-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925833
M. Wt: 379.4 g/mol
InChI Key: HGHTURAXFSCPCH-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrazolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group and the pyrazolyl group can be accomplished through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl and pyrazolyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-METHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives with different substituents These compounds may share some chemical and biological properties but differ in their specific activities and applications

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[1-(1-methylpyrazol-3-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-11(16-8-9-26(3)24-16)22-19(27)15-10-17(13-4-6-14(21)7-5-13)23-20-18(15)12(2)25-28-20/h4-11H,1-3H3,(H,22,27)

InChI Key

HGHTURAXFSCPCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=NN(C=C4)C

Origin of Product

United States

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